FAAH Inhibitory Potency: Positional CF3 Advantage over 4-CF3 and Non-Fluorinated Analogs
In the Janssen piperidinyl urea series, the 3-trifluoromethyl substitution on the phenyl ring consistently yields superior FAAH inhibition compared to 4-CF3 or unsubstituted phenyl congeners. While direct IC50 data for CAS 1235303-89-5 was not captured in public BindingDB records at the time of this guide, a close structural analog from the same patent family (US9169224, Example 28: N-phenyl-piperazine urea) exhibited a human FAAH IC50 of 80 nM [1]. The target compound incorporates a 3-CF3-phenyl group, which, based on explicit SAR trends disclosed in US8598356 [2], is predicted to confer a >5-fold potency enhancement over the unsubstituted phenyl analog. This positional CF3 strategy is a key differentiator for potency-driven procurement.
| Evidence Dimension | FAAH enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed in BindingDB for this exact CAS; predicted >5-fold more potent than unsubstituted phenyl based on patent SAR |
| Comparator Or Baseline | N-phenyl-piperazine urea analog (US9169224, 28): IC50 = 80 nM (human FAAH); 4-CF3-phenyl urea analogs: generally 2- to 10-fold less potent than 3-CF3 isomers [2] |
| Quantified Difference | Predicted >5-fold IC50 improvement vs. unsubstituted phenyl; specific positional advantage of 3-CF3 over 4-CF3 documented in patent SAR tables |
| Conditions | Human FAAH enzyme assay, 125 mM Tris, pH 9.0, 1 hr incubation (T84 cell homogenate) [1] |
Why This Matters
Positional CF3 substitution is a critical determinant of FAAH inhibition potency; selecting the 3-CF3 regioisomer directly impacts assay sensitivity and target engagement in preclinical pain and anxiety models.
- [1] BindingDB Entry BDBM50394631. (2016). CHEMBL2164594::US9169224, 28. IC50: 80 nM for human FAAH. View Source
- [2] Breitenbucher, J. G., Keith, J. M., Tichenor, M. S., et al. (2013). Heteroaryl-substituted urea modulators of fatty acid amide hydrolase. US Patent 8,598,356. Janssen Pharmaceutica NV. View Source
